Benzyl N-(2-aminoethyl)carbamate hydrochloride synthesis and properties
Benzyl N-(2-aminoethyl)carbamate hydrochloride synthesis and properties
An In-Depth Technical Guide to Benzyl N-(2-aminoethyl)carbamate Hydrochloride: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Benzyl N-(2-aminoethyl)carbamate hydrochloride (also known as N-Cbz-ethylenediamine hydrochloride), a critical building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental properties, detail a robust synthetic protocol with mechanistic insights, and discuss its applications in drug discovery and development.
Introduction: The Strategic Importance of Mono-Protected Diamines
Symmetrical diamines, such as ethylenediamine, are potent nucleophiles at both ends. In multi-step synthesis, selectively functionalizing only one of the two amino groups is a common and critical challenge. Uncontrolled reactions can lead to a mixture of di-substituted products and unreacted starting material, significantly complicating purification and reducing the yield of the desired mono-substituted product.
Benzyl N-(2-aminoethyl)carbamate hydrochloride is a valuable solution to this problem. It is a derivative of ethylenediamine in which one amino group is "protected" by a benzyloxycarbonyl (Cbz or Z) group, while the other is available as a free primary amine (protonated in its hydrochloride salt form). This differential protection makes it an ideal bifunctional linker, allowing chemists to introduce an ethylamine moiety onto a molecule of interest with precision. The Cbz group is renowned for its stability across a wide range of reaction conditions, yet it can be cleanly removed when desired, typically through catalytic hydrogenolysis.[1][2] This combination of stability and selective reactivity underpins its utility for researchers, particularly those in drug development.[3][4]
Physicochemical and Spectroscopic Properties
The hydrochloride salt form of Cbz-protected ethylenediamine enhances its stability and handling characteristics, rendering it a readily weighable, crystalline solid.[3] Its key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | benzyl N-(2-aminoethyl)carbamate;hydrochloride | [5] |
| Synonyms | N-Cbz-ethylenediamine hydrochloride, Z-EDA HCl | [5][6] |
| CAS Number | 18807-71-1 (Note: 72080-83-2 is also cited for this structure) | [5][7] |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [5][6] |
| Molecular Weight | 230.69 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder/solid | |
| Melting Point | 169-172 °C | [6][7] |
| Solubility | Soluble in water | [6] |
| Storage | Room temperature, sealed in a dry, dark place | [6] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical suppliers and databases to confirm structural integrity.[8]
Synthesis and Mechanism: A Strategy of Orthogonal Protection
The synthesis of Benzyl N-(2-aminoethyl)carbamate hydrochloride is a prime example of leveraging orthogonal protecting group strategies. A common and efficient method involves the selective deprotection of a differentially protected ethylenediamine precursor, namely Benzyl tert-butyl ethane-1,2-dicarbamate.
In this precursor, one amine is protected by Cbz, and the other by a tert-butyloxycarbonyl (Boc) group. The Cbz group is stable to acidic conditions, while the Boc group is specifically designed to be labile under these conditions.[1] This difference in chemical stability allows for the precise removal of the Boc group, leaving the Cbz group intact and yielding the desired mono-protected product.
Synthetic Pathway Visualization
The overall transformation is illustrated below.
Caption: Synthetic route via selective acidic deprotection.
Mechanistic Rationale
The choice of hydrochloric acid (often in an organic solvent like ethyl acetate or methanol) is deliberate. The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by HCl. This makes the carbonyl carbon more electrophilic.
-
Tert-butyl Cation Departure: The stable tert-butyl cation cleaves off, facilitated by the formation of an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes into carbon dioxide and the free primary amine.
-
Salt Formation: The newly liberated primary amine is immediately protonated by the excess HCl in the reaction mixture to form the stable hydrochloride salt.
The Cbz group remains unaffected because its cleavage requires different conditions, typically catalytic hydrogenation (e.g., H₂/Pd-C), which is an orthogonal deprotection strategy.[1]
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods.[7]
Materials:
-
Benzyl tert-butyl ethane-1,2-dicarbamate (1.0 eq)
-
Methanol (or Dichloromethane)
-
Hydrochloric acid solution (e.g., 4M HCl in Dioxane, or concentrated HCl in Ethyl Acetate)
-
Diethyl ether (for precipitation/washing)
Procedure:
-
Dissolution: Dissolve Benzyl tert-butyl ethane-1,2-dicarbamate (e.g., 5.0 g, 1 eq) in a suitable solvent like methanol (e.g., 30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Acidification: Cool the solution in an ice bath (0 °C). Slowly add the hydrochloric acid solution (e.g., 1.2-2.0 eq) dropwise while stirring. Causality Note: The exothermic nature of the acid addition and the initial reaction necessitates cooling to maintain control and prevent potential side reactions.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Isolation: Upon completion, reduce the solvent volume under reduced pressure using a rotary evaporator. This will often result in the precipitation of the product as a white solid.
-
Purification: Triturate the resulting solid with a non-polar solvent like diethyl ether to wash away any non-polar impurities. Filter the solid using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
Characterization: Confirm the identity and purity of the obtained Benzyl N-(2-aminoethyl)carbamate hydrochloride via ¹H NMR spectroscopy and melting point analysis. The expected melting point is in the range of 169-172 °C.[3][7]
Applications in Research and Drug Development
The primary value of Benzyl N-(2-aminoethyl)carbamate hydrochloride lies in its role as a versatile intermediate for introducing a protected aminoethyl functional group.[3]
A Versatile Chemical Building Block
The free primary amine (as its hydrochloride salt) is a nucleophile that can readily participate in a wide array of chemical transformations, including:
-
Amide bond formation: Acylation with carboxylic acids, acid chlorides, or activated esters.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Urea and Thiourea synthesis: Reaction with isocyanates or isothiocyanates.
Once the desired modification is made to the primary amine, the Cbz group on the other end can be selectively removed via hydrogenolysis to reveal a new primary amine for further functionalization, enabling the synthesis of complex molecules.
Role in Medicinal Chemistry
Carbamates are a key structural motif in many approved drugs, valued for their chemical stability and ability to participate in hydrogen bonding with biological targets.[4] Benzyl N-(2-aminoethyl)carbamate hydrochloride serves as a key precursor for such molecules.
-
Opioid Ligand Synthesis: It is explicitly cited as a reagent used to synthesize novel opioid ligands with mixed agonist-antagonist properties, which are explored for creating analgesics with reduced tolerance and dependence profiles.[7]
-
Scaffold for Drug Discovery: The molecule provides a reliable scaffold for building libraries of compounds in the search for new therapeutic agents. For example, recent studies have identified benzyl carbamate moieties as inhibitors of key viral enzymes, such as the main protease (Mpro) of coronaviruses.[9]
Application Workflow Visualization
The logical flow of using this reagent in a synthetic campaign is depicted below.
Caption: General workflow for using the reagent in synthesis.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Benzyl N-(2-aminoethyl)carbamate hydrochloride presents the following hazards:
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water. If irritation persists, seek medical attention.[6]
Conclusion
Benzyl N-(2-aminoethyl)carbamate hydrochloride is more than just a chemical reagent; it is an enabling tool for synthetic precision. By providing a stable, mono-protected version of ethylenediamine, it allows researchers to construct complex molecules with greater control and efficiency. Its robust synthesis, well-defined properties, and proven utility in medicinal chemistry solidify its position as an indispensable component in the modern chemist's toolkit.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12715871, Benzyl N-(2-aminoethyl)carbamate hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). Cas 72080-83-2, BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794257, Benzyl N-(2-aminoethyl)carbamate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
iChemical. (n.d.). N-Cbz-ethylenediamine hydrochloride, CAS No. 72080-83-2. Retrieved from [Link]
- Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940*. Retrieved from [Link]
-
PubMed. (2023). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Cbz-ethanolamine. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of CBZ. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl N-(2-aminoethyl)carbamate hydrochloride | C10H15ClN2O2 | CID 12715871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE | 18807-71-1 [amp.chemicalbook.com]
- 7. BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE | 18807-71-1 [chemicalbook.com]
- 8. BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE(18807-71-1) 1H NMR [m.chemicalbook.com]
- 9. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 18807-71-1 Benzyl N-(2-aminoethyl)carbamate hydrochloride AKSci W4058 [aksci.com]
